molecular formula C124H230O19 B12718086 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate CAS No. 68735-84-2

1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate

Cat. No.: B12718086
CAS No.: 68735-84-2
M. Wt: 2025.1 g/mol
InChI Key: IORWHORWDBMRLE-QDENTWLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate is a complex carbohydrate derivative. It is characterized by the presence of multiple fatty acid chains attached to a sugar backbone.

Preparation Methods

The synthesis of 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate typically involves the esterification of beta-D-fructofuranosyl-alpha-D-glucopyranoside with myristic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the successful attachment of the fatty acid chains . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate involves its interaction with lipid membranes and proteins. The fatty acid chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds include other fatty acid esters of carbohydrates, such as:

  • 1,2,3,4-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside
  • 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-mannopyranoside

Compared to these compounds, 1,3,4,6-Tetrakis-O-(1-oxotetradecyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetramyristate has unique properties due to the specific arrangement of its fatty acid chains and sugar backbone. This uniqueness can result in different biological activities and applications .

Properties

CAS No.

68735-84-2

Molecular Formula

C124H230O19

Molecular Weight

2025.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(tetradecanoyloxy)-2,5-bis(tetradecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C124H230O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-110(125)133-105-108-118(137-113(128)100-92-84-76-68-60-52-44-36-28-20-12-4)120(139-115(130)102-94-86-78-70-62-54-46-38-30-22-14-6)121(140-116(131)103-95-87-79-71-63-55-47-39-31-23-15-7)123(136-108)143-124(107-135-112(127)99-91-83-75-67-59-51-43-35-27-19-11-3)122(141-117(132)104-96-88-80-72-64-56-48-40-32-24-16-8)119(138-114(129)101-93-85-77-69-61-53-45-37-29-21-13-5)109(142-124)106-134-111(126)98-90-82-74-66-58-50-42-34-26-18-10-2/h108-109,118-123H,9-107H2,1-8H3/t108-,109-,118-,119-,120+,121-,122+,123-,124+/m1/s1

InChI Key

IORWHORWDBMRLE-QDENTWLKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.